Boc-D-Tyr(tBu)-OH
Description
Significance of D-Amino Acids in Biological Systems and Drug Discovery
For a long time, D-amino acids were considered "unnatural" isomers, with the belief that living systems were homochiral, exclusively utilizing L-amino acids for protein synthesis. researchgate.net However, mounting evidence reveals that D-amino acids are naturally present in a wide range of organisms, from bacteria to mammals, and perform critical biological functions. researchgate.nettandfonline.com
In microorganisms, D-amino acids like D-alanine and D-glutamic acid are fundamental components of the peptidoglycan layer in bacterial cell walls. frontiersin.orgnumberanalytics.com Their presence provides structural integrity and, crucially, makes the cell wall resistant to degradation by most proteases, which are designed to cleave peptide bonds between L-amino acids. frontiersin.org D-amino acids are also involved in the regulation of biofilm formation and disassembly, spore germination, and can serve as a nutrient source for some microbes. frontiersin.org
In more complex organisms, including mammals, free D-amino acids such as D-serine, D-aspartate, and D-alanine have been identified in various tissues. frontiersin.org D-serine, for instance, acts as a potent co-agonist of the NMDA-type glutamate (B1630785) receptors in the brain, playing a vital role in neurotransmission, learning, and memory. researchgate.netfrontiersin.org D-aspartate is a key regulator of neurogenesis and hormone synthesis. researchgate.net
The unique properties of D-amino acids have made them increasingly significant in drug discovery. The primary advantage of incorporating D-amino acids into therapeutic peptides is the enhanced resistance to proteolytic degradation. numberanalytics.combiopharmaspec.com Since native proteases are stereospecific for L-amino acids, peptides containing D-isomers exhibit a longer plasma half-life, improving their bioavailability and therapeutic efficacy. biopharmaspec.com This strategy has been successfully employed in the development of peptide-based drugs, such as the opioid peptide analgesic D-Ala-2 Met Enkephalin (DALA) and Difelikefalin, which is used to treat itching in adults with chronic kidney disease. biopharmaspec.com Furthermore, targeting the metabolic pathways of D-amino acids in bacteria presents a promising avenue for developing new antibiotics to combat bacterial resistance. numberanalytics.com
Role of Chirality in Peptide Structure, Function, and Biological Interactions
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is a critical determinant of peptide and protein architecture. cea.fr Amino acids (with the exception of achiral glycine) exist as L- (left-handed) and D- (right-handed) enantiomers. cea.frjpt.com In nature, there is an overwhelming preference for L-amino acids in protein synthesis, a phenomenon known as homochirality. cea.fr This selection is not arbitrary; it has profound implications for the structure, function, and interactions of peptides.
The specific chirality of amino acid residues dictates the three-dimensional folding of a peptide chain. cea.frrsc.org The sequence of L-amino acids allows for the formation of stable, well-defined secondary structures like alpha-helices and beta-sheets, which are essential for a protein's biological function. cea.fr The incorporation of a D-amino acid into an L-peptide sequence (creating a heterochiral peptide) can significantly alter its conformation. For instance, a D-L sequence combination can induce a specific type of β-turn that might not be favored in a homochiral L-L sequence. cea.fr
This structural influence directly translates to function and biological interactions. The precise three-dimensional shape of a peptide is what allows it to bind specifically to its biological target, such as a receptor or an enzyme. This interaction is highly stereospecific. A peptide composed of L-amino acids will bind to a receptor site that is also chiral and configured to recognize that specific shape. Its D-enantiomer, having a different 3D structure, will likely not fit into the same binding site, rendering it inactive. jpt.com
However, this "misfit" can be strategically exploited in peptide design. jpt.com While L-amino acids are necessary for biological compatibility with native proteins, the strategic inclusion of D-amino acids can enhance stability. jpt.comnih.gov Homochiral peptides made of D-amino acids can form stable structures, often with inverted handedness compared to their L-counterparts, but they are resistant to degradation by enzymes that target L-peptides. nih.govresearchgate.net This makes heterochiral peptides valuable tools in developing therapeutics with improved pharmacokinetic profiles. jpt.com Research has also shown that the chirality of peptide assemblies can influence cell behavior, with left-handed and right-handed helical nanofibers showing different effects on cell adhesion and proliferation. nih.gov
Historical Context and Evolution of D-Amino Acid Research in Chemical Biology
The journey of D-amino acid research began with the foundational understanding of molecular chirality by Louis Pasteur in the mid-19th century. rsc.orgthieme-connect.com Initially, it was widely believed that D-amino acids were "unnatural" and that life was exclusively built from L-isomers. researchgate.net This paradigm began to shift in the early 20th century. One of the first indications of D-amino acids in a biological context was the description of octopine (B30811) (a derivative of L-arginine and D-alanine) in 1927. frontiersin.org
Key milestones in the history of D-amino acid discovery are outlined below:
| Year | Discovery | Significance |
| 1927 | Octopine, a derivative containing D-alanine, was described in octopuses. frontiersin.org | An early indication of D-amino acids in biological organisms. |
| 1939 | D-glutamate was isolated from cancerous tissue. researchgate.net | First report of a D-amino acid in animal tissue, though its significance was debated. |
| 1948 | Acid hydrolysis of bacteria revealed numerous D-amino acids. researchgate.net | Confirmed the widespread presence of D-amino acids in the microbial world. |
| 1952 | The essential role of D-amino acids in bacterial peptidoglycan was discovered. researchgate.net | Established a clear and vital biological function for D-amino acids in bacteria. |
| 1980 | The first D-amino acid-containing peptide, dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), was isolated from frog skin. researchgate.netfrontiersin.org | Demonstrated that eukaryotes could produce peptides containing D-amino acids, challenging the notion that they originated solely from bacteria. |
| 1999 | Serine racemase, an enzyme that converts L-serine to D-serine, was isolated from the mammalian brain. researchgate.net | Provided definitive evidence that higher organisms can endogenously produce D-amino acids. |
The development of more sensitive analytical techniques was crucial for this evolution, allowing for the separation and detection of minute quantities of D-amino acids in complex biological samples. researchgate.netthieme-connect.com Early research focused on the presence of D-amino acids in bacteria, particularly their role in the cell wall which made them a target for antibiotics. numberanalytics.com The discovery of dermorphin in the 1980s was a turning point, sparking interest in D-amino acid-containing peptides (DAACPs) in eukaryotes. frontiersin.org This led to the realization that the incorporation of D-amino acids was a strategy used by nature to enhance peptide stability and activity. frontiersin.org
In recent decades, research has accelerated, uncovering the roles of D-amino acids as neurotransmitters and biomarkers for disease. researchgate.net The field of chemical biology now actively utilizes D-amino acids and their protected derivatives, like Boc-D-Tyr(tBu)-OH , as essential building blocks in solid-phase peptide synthesis (SPPS) to create novel peptide-based drugs and research tools with enhanced properties. biopharmaspec.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc D Tyr Tbu Oh and D Amino Acid Containing Peptides
Protection Strategies for D-Amino Acid Derivatives in Peptide Synthesis.biosynth.compeptide.com
The successful chemical synthesis of peptides hinges on the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. biosynth.compeptide.com In the context of synthesizing peptides with D-amino acids like Boc-D-Tyr(tBu)-OH, the choice of protecting groups for the α-amino group and the side chain is critical.
Nα-tert-Butyloxycarbonyl (Boc) Group for Amine Protection.ontosight.aispringernature.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. ontosight.aiamericanpeptidesociety.org Its popularity stems from its ease of introduction and its stability under various reaction conditions, yet it can be readily removed under moderately acidic conditions. ontosight.aimasterorganicchemistry.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aifishersci.co.uk This protection prevents the amine from participating in nucleophilic reactions during subsequent coupling steps. ontosight.ai In the synthesis of D-amino acid-containing peptides, the Boc group provides robust protection for the D-amino acid's α-amine, ensuring that peptide bond formation occurs specifically at the carboxyl terminus. springernature.comnih.gov
O-tert-Butyl (tBu) Group for Phenolic Hydroxyl Protection.ontosight.aibenchchem.com
The side chain of tyrosine contains a reactive phenolic hydroxyl group that must be protected during peptide synthesis to prevent side reactions, such as O-acylation. ontosight.ai The tert-butyl (tBu) group is a common choice for protecting this hydroxyl group. ontosight.ai The tBu group is introduced as a tert-butyl ether and is stable to the basic conditions used for Fmoc group removal but is labile to strong acids, typically trifluoroacetic acid (TFA), which is often used in the final cleavage step of Boc-based solid-phase peptide synthesis. ontosight.aiwikipedia.org The use of the tBu group on the D-tyrosine side chain, as in this compound, ensures that the phenolic hydroxyl group remains unreactive until the final deprotection stage. cymitquimica.com
Orthogonal Protecting Group Schemes in D-Peptide Synthesis.biosynth.comwikipedia.org
An orthogonal protection strategy is one in which different protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comwikipedia.org This approach is crucial for the synthesis of complex peptides, including those containing D-amino acids, as it allows for specific modifications and controlled deprotection steps. biosynth.comiris-biotech.de
In the context of this compound, the Boc and tBu groups are part of a quasi-orthogonal scheme often referred to as the Boc/Bzl strategy. peptide.com While both groups are acid-labile, their removal requires different acid strengths. The Nα-Boc group is removed by moderate acids like TFA, while the side-chain tBu group and benzyl-based (Bzl) protecting groups on other amino acids require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage. peptide.comnih.gov A truly orthogonal system, such as the Fmoc/tBu strategy, utilizes a base-labile Nα-protecting group (Fmoc) and an acid-labile side-chain protecting group (tBu), allowing for selective deprotection with base and acid, respectively. biosynth.comiris-biotech.de The choice between these schemes depends on the specific requirements of the peptide being synthesized, with the Boc/Bzl strategy being advantageous for certain "difficult" or hydrophobic sequences. springernature.comnih.gov
| Protecting Group | Abbreviation | Function | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | Nα-amino group protection | Moderate acid (e.g., TFA) ontosight.aipeptide.com |
| tert-Butyl | tBu | Side-chain hydroxyl protection (Tyr, Ser, Thr) ontosight.aiwikipedia.org | Strong acid (e.g., HF, TFA) ontosight.aiwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα-amino group protection | Base (e.g., piperidine) wikipedia.org |
| Benzyl | Bzl | Side-chain protection | Strong acid (e.g., HF) peptide.comnih.gov |
Solid-Phase Peptide Synthesis (SPPS) with this compound.biosynth.comwikipedia.org
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. wikipedia.org This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. wikipedia.org this compound is a key building block in the Boc/Bzl strategy of SPPS.
Mechanistic Considerations and Coupling Reagents in Boc-SPPS.peptide.comwikipedia.org
The Boc-SPPS cycle begins with the deprotection of the Nα-Boc group of the resin-bound amino acid using an acid, typically 50% TFA in dichloromethane (B109758) (DCM). peptide.com This exposes a free amine, which is then neutralized. peptide.com The next Boc-protected amino acid, such as this compound, is then activated and coupled to the free amine, forming a new peptide bond. wikipedia.org This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. biosynth.com
The activation of the carboxylic acid of the incoming amino acid is crucial for efficient peptide bond formation. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comwikipedia.org The choice of coupling reagent can influence the reaction rate and the degree of potential side reactions like racemization. acs.org
| Coupling Reagent | Full Name | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classical carbodiimide (B86325) coupling reagent. youtube.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and efficient uronium-based coupling reagent. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent, particularly for hindered couplings. peptide.comacs.org |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Another effective uronium-based coupling reagent. acs.org |
Cleavage Strategies for Protecting Groups in Boc-SPPS.peptide.comnih.gov
The final step in Boc-SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. peptide.com In the Boc/Bzl strategy, this is typically accomplished using a strong acid. peptide.comnih.gov Anhydrous hydrogen fluoride (HF) is a classic and highly effective reagent for this purpose, efficiently cleaving the peptide-resin linkage and removing most benzyl-based and tert-butyl-based side-chain protecting groups. nih.gov
The HF cleavage reaction is performed in a specialized apparatus due to the corrosive nature of HF. nih.gov During cleavage, carbocations are generated from the protecting groups, which can react with nucleophilic amino acid side chains (e.g., Trp, Met, Cys). peptide.comnih.gov To prevent these side reactions, "scavengers" such as anisole, thioanisole, or cresol (B1669610) are added to the cleavage cocktail to trap the reactive carbocations. nih.gov Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used for cleavage. peptide.com Following cleavage, the crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). wikipedia.org
Optimization of Coupling Reactions for D-Amino Acid Incorporation
The efficient incorporation of D-amino acids, including this compound, into a growing peptide chain is a critical step that often requires careful optimization to achieve high yields and purity. mit.edu The choice of coupling reagents, solvents, and reaction conditions plays a pivotal role in the success of the synthesis.
Coupling Reagents: A variety of coupling reagents are available, each with distinct reactivity profiles and potential for side reactions. creative-peptides.com Common classes of reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. mdpi.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been used since the mid-20th century for peptide bond formation. bachem.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to minimize the risk of racemization. wikipedia.orgpeptide.com While effective, a drawback of DCC is the formation of a sparingly soluble byproduct, dicyclohexylurea (DCU), which can complicate purification in solid-phase peptide synthesis (SPPS). bachem.com DIC is often preferred in automated SPPS because its corresponding urea (B33335) byproduct is more soluble. bachem.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it suitable for solution-phase couplings where the urea byproduct can be removed by aqueous workup. wikipedia.org
Onium Salts: Uronium and phosphonium salt-based reagents, such as HBTU, HATU, and PyBOP, are highly efficient and widely used in both solid-phase and solution-phase synthesis. bachem.compeptide.com These reagents typically require the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation. bachem.com HATU, which incorporates HOAt, is particularly effective for difficult couplings, including those involving N-methyl amino acids. mdpi.combachem.com Newer reagents like COMU, based on OxymaPure, offer comparable efficiency to HATU with improved safety profiles, as they avoid the potentially explosive HOBt or HOAt moieties. bachem.com
Table 1: Common Coupling Reagents and Their Characteristics
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Well-established, often used with additives to suppress racemization. bachem.comwikipedia.org |
| Uronium Salts | HBTU, TBTU, HATU, COMU | High coupling efficiency, soluble byproducts. bachem.com |
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reagent concentration is crucial for maximizing yield and minimizing side reactions. creative-peptides.com For difficult sequences, strategies like "double coupling," where the coupling step is repeated, can improve efficiency. creative-peptides.com The choice of solvent is also critical. While DMF and NMP are common, their toxicity has led to the exploration of greener alternatives. rsc.org Mixed solvent systems, such as DMSO/DMF or the addition of trifluoroethanol (TFE), can help disrupt peptide aggregation and improve coupling rates. creative-peptides.com
Strategies for Addressing Racemization and Side Reactions in D-Peptide SPPS
A primary challenge in the synthesis of peptides, particularly those containing D-amino acids or involving segment condensation, is the risk of racemization at the α-carbon of the activated amino acid. mdpi.compeptide.com This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. mdpi.com
Racemization Mechanisms: Racemization during peptide coupling primarily occurs through two mechanisms: direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.combachem.com The formation of the oxazolone (B7731731) is considered the predominant pathway and is facilitated by the activation of the carboxyl group. mdpi.com The presence of bases can exacerbate racemization by promoting the abstraction of the α-proton. mdpi.combachem.com
Strategies for Suppression:
Additives: The use of additives like HOBt and its more reactive analog, HOAt, is a standard practice to suppress racemization. wikipedia.org These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species. wikipedia.org
Reagent Selection: The choice of coupling reagent significantly impacts the degree of racemization. Urethane-protected amino acids (e.g., Boc, Fmoc, Z) are generally resistant to racemization upon activation. bachem.com For particularly sensitive couplings, specialized reagents and protocols are employed. For instance, the combination of DIC and HOAt without pre-activation has been shown to significantly suppress epimerization when coupling to unnatural amino acids. cas.cz
Base Selection: The choice and amount of base are critical. Stronger bases can increase the risk of racemization. bachem.com In cases with a high risk of racemization, a weaker base like sym-collidine may be substituted for more common bases like DIPEA. bachem.com
Protecting Groups: Side-chain protecting groups can influence racemization. For example, protecting the imidazole (B134444) nitrogen of histidine can reduce its high propensity for racemization. peptide.com
Common Side Reactions in SPPS: Beyond racemization, several other side reactions can occur during SPPS, impacting the purity and yield of the final peptide.
Diketopiperazine Formation: This intramolecular cyclization of a dipeptide attached to the resin is particularly prevalent when proline is one of the first two residues in the sequence. peptide.comiris-biotech.de Strategies to mitigate this include using sterically hindered resins like 2-chlorotrityl chloride resin or incorporating the first two amino acids as a pre-formed dipeptide unit. peptide.com
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring, especially under basic or acidic conditions. iris-biotech.de This can lead to a mixture of α- and β-peptides. iris-biotech.de Using bulky side-chain protecting groups on the aspartate residue can minimize this side reaction. iris-biotech.de
Other Side Reactions: Oxidation of methionine and side-chain modifications, such as the transfer of sulfonyl protecting groups from arginine to tryptophan, can also occur. peptide.comiris-biotech.de Careful selection of protecting groups and cleavage cocktails containing scavengers can help prevent these issues. peptide.com
Solution-Phase Peptide Synthesis (LPPS) Incorporating this compound
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS, particularly for the large-scale production of peptides. aspenapi.com In LPPS, all reactions occur in a homogeneous solution, which can facilitate purification and scale-up. aspenapi.com
Strategies for Segment Condensation and Block Synthesis
For the synthesis of longer peptides, a convergent approach involving the coupling of pre-synthesized peptide fragments, known as segment condensation or block synthesis, is often more efficient than a linear, stepwise elongation. wikipedia.orgadvancedchemtech.com This strategy reduces the total number of synthetic steps. However, the coupling of peptide fragments carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.org To minimize this, fragments are typically designed with a C-terminal glycine (B1666218) or proline, which are not prone to racemization. The use of racemization-suppressing additives like copper (II) chloride with HOBt has also been reported to be effective in solution-phase segment coupling. peptide.com
Environmentally Conscious Approaches in Liquid-Phase D-Peptide Synthesis
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. unibo.itrsc.org Peptide synthesis, traditionally reliant on large volumes of hazardous solvents like DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), is a key area for green chemistry initiatives. rsc.orgrsc.org
Efforts in greening LPPS include:
Solvent Replacement: Replacing hazardous solvents with greener alternatives is a primary goal. rsc.org Ethyl acetate (B1210297) and propylene (B89431) carbonate are examples of solvents that have been successfully used in LPPS, demonstrating comparable or better yields than traditional solvents without causing epimerization. rsc.orgaspenapi.com
Process Optimization: The development of continuous LPPS protocols, where intermediates are not isolated, significantly reduces waste. aspenapi.com These methods often involve aqueous extractions to remove excess reagents and byproducts, generating no organic waste streams. aspenapi.com
Reagent Selection: Using greener coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P®), can contribute to a more sustainable process. unibo.itrsc.org
Water-Based Synthesis: Research is ongoing to develop peptide synthesis methods that use water as the primary solvent, which would be the "greenest" alternative. researchgate.net This includes the use of water-dispersible Boc-amino acid nanoparticles and water-soluble coupling agents. researchgate.net
Table 2: Green Solvents in Peptide Synthesis
| Green Solvent | Application | Reference |
|---|---|---|
| Propylene Carbonate | Replacement for DCM and DMF in solution- and solid-phase synthesis. | rsc.org |
| Ethyl Acetate | Used in continuous LPPS protocols, replacing DMF and NMP. | aspenapi.com |
| Water | Explored for aqueous SPPS and LPPS using specialized reagents and building blocks. | researchgate.net |
Chemoenzymatic and Other Emerging Synthetic Approaches for D-Peptides
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. rsc.orgnih.gov This approach is particularly valuable for the synthesis of peptides containing D-amino acids, as enzymes can exhibit high stereoselectivity, eliminating the risk of racemization that plagues purely chemical methods. nih.gov
Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions. rsc.org While many proteases are specific for L-amino acids, some, like α-chymotrypsin, have been shown to catalyze the synthesis of dipeptides containing D-amino acids, albeit at a slower rate. rsc.org D-stereospecific proteases, such as D-aminopeptidase, can efficiently synthesize peptides composed of D-amino acids. rsc.org
Challenges in chemoenzymatic synthesis include the limited substrate scope of some enzymes and the need to optimize reaction conditions (e.g., pH, temperature, solvent) to favor synthesis over hydrolysis. nih.govresearchgate.net Engineered enzymes with altered substrate specificities and catalytic activities are being developed to overcome these limitations and expand the utility of this green synthetic method. rsc.orgnih.gov
Stereoselective Synthesis of D-Tyrosine Derivatives
The availability of enantiomerically pure D-amino acids, such as D-tyrosine, is a prerequisite for the synthesis of D-peptides. D-tyrosine is an unnatural amino acid that must be produced through chemical synthesis or resolution methods. google.com
Several approaches exist for producing enantiomerically pure D-tyrosine:
Enzymatic Resolution: This is a common industrial method. It starts with a racemic mixture of an N-acyl amino acid, such as N-acetyl-DL-tyrosine. google.comgoogle.com A D-specific acylase enzyme is then used to selectively deacylate the D-enantiomer, allowing for its separation from the unreacted N-acyl-L-amino acid. google.com Dynamic kinetic resolution processes, which incorporate a racemase to continuously convert the unwanted L-enantiomer back into the racemate, can theoretically achieve a 100% yield of the desired D-enantiomer. google.com
Asymmetric Synthesis: This involves creating the chiral center with the desired D-configuration from a prochiral starting material. While various methods exist, they can be complex and may require expensive chiral auxiliaries. nih.gov
Multi-enzyme Systems: One-pot enzymatic systems have been developed to produce D-tyrosine from precursors like hydroxyphenylpyruvate, using a cascade of enzymes including a D-amino acid transaminase. researchgate.net These systems can provide optically pure products without the need for resolving a racemic mixture. researchgate.net
Advanced Applications of Boc D Tyr Tbu Oh in Peptide Based Research
Design and Synthesis of D-Amino Acid-Containing Peptides for Biomedical Research
The use of D-amino acids, such as that derived from Boc-D-Tyr(tBu)-OH, represents a paradigm shift in peptide design, moving beyond the exclusive use of the naturally occurring L-amino acids. nih.gov This strategic substitution offers a powerful tool to overcome some of the inherent limitations of native peptides as therapeutic agents. nih.gov
Enhanced Proteolytic Stability and Pharmacokinetic Modulation of D-Peptides
A primary challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short half-life and reduced efficacy. mdpi.com Peptides composed entirely or partially of D-amino acids exhibit remarkable resistance to these enzymes. nih.govmdpi.comuni-duesseldorf.de This is because proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, significantly enhancing its stability in biological fluids like blood, plasma, and serum. mdpi.complos.org
For instance, studies on D-peptides, such as the D3 peptide and its derivative RD2 designed for Alzheimer's disease, have demonstrated their exceptional proteolytic stability. nih.govresearchgate.net These peptides, composed solely of D-amino acids, remained stable in mouse plasma and organ homogenates for at least 24 hours. nih.gov The D-peptide RD2, in particular, showed a long terminal half-life in plasma of more than two days, a significant improvement over many L-peptides. researchgate.net This enhanced stability directly contributes to more favorable pharmacokinetic profiles, including increased bioavailability after various administration routes. nih.govresearchgate.net The amino acid sequence and composition, even with D-amino acids, can still influence pharmacokinetic properties, highlighting the importance of specific sequence motifs in designing therapeutic D-peptides. nih.gov
The table below summarizes the stability of various peptides in different biological matrices, illustrating the general principle of enhanced stability with non-natural amino acids.
| Peptide | Matrix | Stability/Degradation | Reference |
| Various therapeutic peptides | Fresh blood, serum, plasma | Degradation rates varied among matrices, with peptides generally being more stable in fresh blood. | plos.org |
| D3D3 and RD2D3 | Mouse plasma and organ homogenates | Showed proteolytic stability for at least 24 hours. | nih.gov |
| ³H-RD2 | Mouse plasma and tissue homogenates | No observable degradation after 24 hours of incubation. | researchgate.net |
| L-peptide (similar to RD2) | Mouse plasma | Obvious proteolytic degradation observed after only 2 hours. | researchgate.net |
Receptor Ligand Design and Affinity Studies Utilizing D-Tyrosine
The tyrosine residue, with its phenolic side chain, is a crucial component in the structure-activity relationships of many neuropeptides, playing a key role in receptor binding and activation. nih.gov The incorporation of D-tyrosine, facilitated by building blocks like this compound, allows for the design of novel receptor ligands with tailored affinities and functionalities. The binding of a ligand to its receptor is a critical first step in eliciting a biological response, and this interaction is governed by both the rate of association and dissociation. mdpi.com
The use of D-amino acids can lead to peptides with high affinity for their targets. For example, a strategy involving phage display and heterodimerization has been used to generate high-affinity peptide (HAP) binders to receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, with dissociation constants (KDs) below 1 nM. oup.com In another study, mirror-image phage display was used to identify D-peptide ligands for the Aβ fibril plaques associated with Alzheimer's disease. neb.com The resulting D-peptide was shown to bind to Aβ with micromolar affinity. neb.com
The specific interactions between a ligand and a receptor, which determine binding affinity, can be finely tuned by modifications to the peptide sequence, including the stereochemistry of the amino acids. The affinity of a ligand for a receptor can influence the kinetics of receptor phosphorylation, which in turn can determine the nature of the downstream biological response, such as whether it is primarily mitogenic or metabolic. nih.gov
Structure-Activity Relationship (SAR) Investigations of D-Peptides
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. The systematic replacement of L-amino acids with their D-counterparts, including D-tyrosine, is a powerful strategy in SAR investigations. acs.orgacs.org These studies provide insights into the critical residues and conformations required for receptor binding and activation. mdpi.com
For example, in the development of ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists, the modification of a phenylalanine residue to other aromatic amino acids, including D-phenylalanine, resulted in varied potencies, highlighting the sensitivity of the receptor to the stereochemistry and nature of this position. mdpi.com Similarly, an alanine (B10760859) scan of the peptide antibiotic clovibactin, where each amino acid was replaced with alanine of the same stereochemistry, revealed that several residues, including a D-leucine, were important for its antibiotic activity. acs.org
The hydrophobic nature of amino acid residues, such as tyrosine, is often crucial for antioxidant activity. mdpi.com SAR studies on antioxidant peptides have shown that a sequence containing hydrophobic amino acids like valine or leucine (B10760876) at the N-terminus, along with proline, histidine, or tyrosine, is characteristic of these peptides. mdpi.com The precise positioning and stereochemistry of these residues can significantly impact their efficacy.
Role in Combinatorial Chemistry and Peptide Library Development
Combinatorial chemistry has revolutionized the discovery of bioactive molecules by enabling the rapid synthesis and screening of vast numbers of compounds. This compound is a valuable building block in the creation of diverse peptide and peptidomimetic libraries, which are instrumental in identifying novel therapeutic leads. nih.govulisboa.pt
Generation of Diverse Peptide and Peptidomimetic Libraries
The "one-bead one-compound" (OBOC) method is a powerful technique for generating extensive combinatorial libraries. nih.gov In this approach, each resin bead carries a unique chemical entity. By using a "split-mix" synthesis strategy, millions of different compounds can be prepared and screened simultaneously. nih.gov this compound, along with a wide array of other protected L- and D-amino acids and unnatural amino acids, is a key component in the construction of these libraries. nih.govulisboa.pt These libraries can contain linear, cyclic, or branched peptides and peptidomimetics, significantly expanding the chemical space available for drug discovery. nih.govnih.gov
The synthesis of these libraries often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain on a solid support. nih.gov The use of protecting groups like Boc and tBu is essential to prevent unwanted side reactions during synthesis. ug.edu.pl For example, a combinatorial library of 100 million members was created using split-and-pool synthesis with 17 different D-amino acid building blocks, including a tyrosine derivative. ulisboa.pt
Discovery of Bioactive D-Peptides from Library Screening
Once a diverse peptide library is generated, it can be screened against a biological target to identify "hit" compounds with the desired activity. nih.govmdpi.com Various screening methods are employed, including high-throughput screening of large libraries and in silico approaches like structure-based virtual screening (SBVS). nih.govnih.gov
Phage display is another widely used technique for screening peptide libraries. neb.com In this method, a library of peptides is expressed on the surface of bacteriophages, and those that bind to a specific target are isolated and identified. neb.com This technique has been successfully used to identify bioactive peptides for a range of applications, including cell-targeting agents and inhibitors of protein-protein interactions. neb.com
The screening of a combinatorial library of macrocyclic peptides led to the identification of a potent inhibitor of a key biological interaction. mdpi.com In another example, a screening platform for covalent peptide inhibitors identified novel ligands from a peptidomimetic library of over 100 million members. ulisboa.pt These examples underscore the power of combining diverse library synthesis, for which this compound is a valuable reagent, with robust screening technologies to discover novel bioactive D-peptides.
The table below provides examples of peptide libraries and the building blocks used in their synthesis.
| Library Type | Synthesis Method | Key Building Blocks Mentioned | Reference |
| One-Bead One-Compound (OBOC) Combinatorial Library | Split-mix synthesis | Fmoc- and Boc-protected L- and D-amino acids, including Fmoc-Tyr(tBu)-OH and Fmoc-d-Tyr(Me)-OH. | nih.gov |
| High-Diversity Combinatorial Peptide Library (100 million members) | Split-and-pool synthesis | 17 D-building blocks, including a tyrosine derivative. | ulisboa.pt |
| Spatially Ordered Bead-Immobilized Peptide Library | Manual split-and-mix synthesis | Fmoc- and Boc-protected amino acids, including Fmoc-Tyr(tBu)-OH and Boc-Tyr-OH. | |
| Combinatorial Peptide Libraries for In-solution Enrichment | Split-and-pool solid-phase synthesis | Fmoc-protected canonical and non-canonical amino acids. | nih.gov |
| Random Nonstandard Peptides Integrated Discovery (RaPID) System | In vitro genetic code reprogramming and mRNA display | Proteinogenic and non-proteinogenic amino acids. | acs.org |
Precursors for Specialized Tyrosine Derivatives and Conjugates
This compound is a valuable precursor for the chemical synthesis of more complex and functionally diverse molecules. cymitquimica.com The Boc and tBu protecting groups are crucial as they shield the alpha-amino group and the phenolic hydroxyl group, respectively. cymitquimica.com This orthogonal protection scheme allows chemists to perform specific reactions on other parts of the molecule, such as the carboxylic acid group or the aromatic ring, before deprotection to yield the final, modified peptide. cymitquimica.comrsc.org
Halogenated tyrosine residues, particularly iodotyrosine, are important components in biochemical research and are precursors to thyroid hormones. advancedchemtech.com this compound and its Fmoc-protected analogue, Fmoc-D-Tyr(tBu)-OH, serve as excellent starting materials for the synthesis of protected iodotyrosine. advancedchemtech.comresearchgate.net The protecting groups on the amine and hydroxyl functions prevent side reactions, allowing for regioselective iodination of the tyrosine aromatic ring.
| Starting Material | Reagents | Reaction Conditions | Product | Overall Yield | Reference |
| Fmoc-Tyr(tBu)-OH | 1. IPy₂BF₄, CH₂Cl₂:TFA (10:1) | 15 min, room temp. | Fmoc-Tyr(I, tBu)-OH | - | researchgate.net |
| Fmoc-Tyr(tBu)-OH | 1. I₂, Ag₂SO₄, MeOH | 1.5 h, room temp. | Fmoc-Tyr(I, tBu)-OH | 58% (over 2 steps) | researchgate.net |
This table outlines reported methods for the synthesis of protected iodotyrosine from a protected tyrosine precursor.
The unique properties of this compound make it a key component in the synthesis of advanced peptides for medical imaging and drug delivery systems. nih.gov The tyrosine residue itself is particularly valuable for imaging applications, as its phenolic ring can be readily labeled with radioisotopes like iodine-125 (B85253) (¹²⁵I) for use in single-photon emission computed tomography (SPECT) and other nuclear imaging techniques. jst.go.jppeptide.com The synthesis of such imaging agents often involves standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) to construct the peptide backbone using building blocks like this compound. jst.go.jpfrontiersin.orgnih.gov After assembly and purification, the protecting groups are removed, and the exposed tyrosine hydroxyl group is subjected to radioiodination. jst.go.jp
| Application | Peptide System Component | Function of D-Tyr(tBu) Derivative | Example | Reference |
| Drug Delivery | Dipeptide-based nanoparticles | Forms self-assembled structure; enhances stability. | Boc-Tyr-Trp nanoparticles for Doxorubicin (DOX) delivery. | nih.gov |
| Tumor Imaging | RGD Peptides | Precursor for tyrosine residue, which is subsequently radio-labeled. | Direct radioiodine labeling of RGD peptides for tumor imaging. | jst.go.jp |
| Therapeutics | Cell-Penetrating Peptides | Incorporated into peptide sequence to enhance stability and function. | Used in Fmoc-SPPS to create modified peptides for cell delivery experiments. | frontiersin.org |
This table provides examples of how this compound is used as a precursor in developing peptides for imaging and delivery systems.
Analytical and Characterization Methodologies for Boc D Tyr Tbu Oh and Its Peptide Constructs
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry in peptide synthesis, providing robust methods for separating complex mixtures and assessing the purity of individual components. For Boc-D-Tyr(tBu)-OH and its peptide derivatives, several chromatographic techniques are employed, each leveraging different physicochemical properties for effective separation.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
High-Performance Liquid Chromatography (HPLC) is the principal method for assessing the purity of protected amino acids like this compound and for the analysis and purification of synthetic peptides. phenomenex.comnih.govjafs.com.pl The most common modality is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
For peptide analysis, RP-HPLC is used to monitor the progress of the synthesis, characterize the crude peptide product, and assess the purity of the final, purified peptide. ambeed.comnih.govresearchgate.net A common setup involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA) added to both phases to improve peak shape and resolution. nih.govresearchgate.netacs.org Detection is typically performed using UV absorbance, often at wavelengths of 220-230 nm for the peptide backbone and 280 nm if aromatic residues like tyrosine are present. rsc.org For instance, the analysis of a crude peptide, Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-NH2, was performed using a linear gradient of an aqueous TFA and TFA in acetonitrile mixture. researchgate.net Purity levels for final peptide products are often required to be above 95% or even 98% for therapeutic applications. ambeed.comformulationbio.com
| Parameter | Typical Condition | Purpose | Source |
| Stationary Phase | C18 (ODS) Silica | Separation based on hydrophobicity | nih.govnih.gov |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, provides protons, acts as ion-pairing agent | nih.govacs.org |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting hydrophobic molecules | nih.govacs.org |
| Flow Rate | 1.0 mL/min (analytical) | Controls speed of separation and resolution | nih.govresearchgate.net |
| Detection | UV at 220-230 nm | Detection of peptide backbone amide bonds | rsc.org |
| Gradient | Linear gradient (e.g., 5% to 65% B) | Gradually increases elution strength to separate peptides of varying hydrophobicity |
This table represents a generalized set of HPLC conditions for peptide analysis. Specific parameters are optimized for each peptide.
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Amino Acid Analysis
Gas Chromatography (GC) is a powerful technique for analyzing amino acids, but it requires the analytes to be volatile and thermally stable. Since amino acids are non-volatile, they must first be converted into volatile derivatives. researchgate.netwvu.edu This derivatization process typically involves esterification of the carboxyl group followed by acylation of the amino and other functional groups. wvu.edu For tyrosine, derivatization strategies can involve creating trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, which can then be analyzed by GC, often coupled with mass spectrometry (GC-MS). unit.noresearchgate.net While highly sensitive, the need for derivatization makes GC a more complex, multi-step process compared to HPLC for amino acid analysis. researchgate.net
Capillary Electrophoresis (CE) has emerged as a highly efficient technique for amino acid analysis, particularly for chiral separations. creative-proteomics.comacs.org CE separates ions based on their electrophoretic mobility in an electric field. It offers advantages of high resolution, short analysis times, and minimal sample consumption. creative-proteomics.com For the analysis of D- and L-amino acids, a chiral selector is added to the background electrolyte. researchgate.netcreative-proteomics.com Common chiral selectors include cyclodextrins and crown ethers, which form transient diastereomeric complexes with the amino acid enantiomers, leading to different migration times. creative-proteomics.comnih.govingentaconnect.com This makes CE an invaluable tool for verifying the enantiomeric purity of this compound starting material and for detecting any potential racemization during peptide synthesis or hydrolysis. acs.org
Ion-Exchange Chromatography in Amino Acid Profiling
Ion-Exchange Chromatography (IEC) is a classic and reliable method for the quantitative analysis of amino acid mixtures, often referred to as amino acid profiling. nih.govnih.gov This technique separates amino acids based on their net charge, which is dependent on the pH of the mobile phase. researchgate.net In a typical setup, a cation-exchange column is used, and amino acids are bound to the negatively charged resin. They are then eluted by increasing the pH or the salt concentration of the mobile phase. nih.gov IEC has been successfully used for the quantitative determination of tyrosine and its derivatives in various biological and chemical samples. nih.govnih.gov For instance, studies have demonstrated the separation of phenylalanine and tyrosine using both strong-acid cation exchangers and strong-base anion exchangers. researchgate.netresearchgate.net
Mass Spectrometry for Structural Elucidation and Sequence Verification
Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound and its peptide constructs. It provides precise molecular weight information and, when used in tandem (MS/MS), can elucidate the amino acid sequence and identify modifications. ambeed.compeptidochem.com The observation of a tert-butyl protecting group on a tyrosine residue in a peptide is readily achievable with MS. nih.gov
LC-MS/MS in Peptide Analysis
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides a powerful platform for comprehensive peptide analysis. shimadzu.comresearchgate.net LC separates the peptides in a complex mixture, which are then sequentially introduced into the mass spectrometer. In the MS/MS process, a specific peptide ion (the precursor ion) is selected, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed. acs.org
The fragmentation pattern, which primarily consists of b- and y-type ions resulting from cleavage of the peptide amide bonds, allows for the determination of the amino acid sequence. lcms.cz This is crucial for verifying that this compound has been correctly incorporated at the intended position within the peptide chain. Furthermore, LC-MS/MS is highly effective for identifying and quantifying post-translational modifications (PTMs) or modifications that occur during synthesis, such as the incomplete removal of the tert-butyl protecting group from the tyrosine side chain. acs.org
Identification and Localization of D-Amino Acid Isomerization
Detecting and localizing a D-amino acid within a peptide sequence is a significant analytical challenge because the isomerization from an L- to a D-residue does not change the peptide's mass or elemental composition. nih.govacs.org Therefore, a standard mass spectrum cannot distinguish between two diastereomeric peptides.
Advanced MS-based techniques have been developed to address this challenge.
Tandem Mass Spectrometry (MS/MS): While the masses of diastereomeric peptides are identical, their three-dimensional structures can differ slightly. This can lead to subtle but measurable differences in their fragmentation patterns upon CID. By comparing the MS/MS spectra of a synthetic all-L peptide with the peptide of interest, differences in the relative intensities of certain fragment ions can indicate the presence and location of a D-amino acid. mdpi.comresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This technique separates ions not only by their mass-to-charge ratio but also by their shape and size (collision cross-section) as they drift through a gas-filled chamber. tandfonline.comresearchgate.net Since diastereomers can have different conformations, they can often be separated by ion mobility. nih.gov A powerful strategy involves analyzing the fragment ions produced by CID. The fragment ions that contain the D-amino acid will have different drift times compared to their all-L counterparts. By identifying the fragment ion at which this drift time shift first appears, the exact location of the D-amino acid residue can be pinpointed. tandfonline.comnih.gov This LC-IM-MS/MS platform is considered a highly promising approach for the analysis of isomeric peptide mixtures. tandfonline.com
Spectroscopic Methods for Chiral Purity and Conformational Analysis
The stereochemical integrity and three-dimensional structure of peptides are critical determinants of their biological function. For peptides incorporating this compound, a variety of spectroscopic techniques are employed to verify chiral purity and elucidate conformational preferences.
Chiral Purity Assessment: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for assessing the enantiomeric purity of this compound and its corresponding peptides. For instance, cellulose-based columns can be used to resolve D- and L-enantiomers, often with a mobile phase consisting of acetonitrile, water, and acetic acid, and detection at 220 nm. A resolution factor (Rs) greater than 1.5 is typically sought to ensure accurate quantification. Another powerful technique is capillary electrophoresis (CE), particularly with sulfated cyclodextrins as chiral selectors in the buffer solution, which can confirm optical purity often exceeding 99%. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level insights into peptide conformation. researchgate.netnih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the solution structure of peptides. For peptides containing bulky protecting groups like tert-butyl (tBu), NMR helps to understand how these groups influence the local and global folding of the peptide backbone. researchgate.net Conformational analysis of cyclic peptides containing sugar amino acids and a Lys(Boc)Thr(tBu) fragment has been successfully performed using NMR techniques combined with molecular dynamics simulations to define their solution structures. researchgate.net
| Methodunfold_more | Applicationunfold_more | Key Parameters & Findingsunfold_more | Referenceunfold_more |
|---|---|---|---|
| Chiral HPLC | Enantiomeric Purity | Cellulose-based columns (e.g., Chiral MX(2)-RH); Mobile phase: Acetonitrile/water/acetic acid; Detection: 220 nm; Target Resolution (Rs) > 1.5. | |
| Capillary Electrophoresis (CE) | Chiral Purity | Utilizes chiral selectors like sulfated cyclodextrins; Can achieve >99% optical purity. mdpi.com | mdpi.com |
| Circular Dichroism (CD) | Secondary Structure Analysis | Detects conformational changes (e.g., β-turns) induced by D-amino acids. frontiersin.orgjst.go.jp | frontiersin.orgjst.go.jp |
| Nuclear Magnetic Resonance (NMR) | 3D Conformational Analysis | Provides atomic-level structural data through NOEs, coupling constants, and chemical shifts. researchgate.netnih.gov | researchgate.netnih.gov |
Advanced Techniques for Stereochemical Assignment in Complex Peptides
Determining the precise location and configuration of D-amino acids within complex peptides is a significant analytical challenge, as diastereomers often exhibit identical mass and similar fragmentation patterns in mass spectrometry. researchgate.net
Isotope-Labeled Peptide Analogues in Stereochemical Evaluation
A robust method for confirming stereochemical assignments involves the use of synthetic, stable isotope-labeled peptide analogues. nih.gov This technique, often called LC-MS-based spiking, provides compelling evidence for the presence and position of a D-amino acid in an endogenous or synthetic peptide. researchgate.netnih.gov
The process involves several key steps:
Hypothesis: An initial analysis, perhaps from an extracted ion chromatogram showing two distinct peaks with identical mass-to-charge ratios, suggests the presence of diastereomers. nih.gov
Synthesis: The all-L-residue isomer and the suspected D-amino acid-containing peptide are chemically synthesized. Crucially, one or more amino acids in these synthetic standards are replaced with their stable isotope-labeled counterparts (e.g., containing ¹³C or ¹⁵N). nih.govchempep.com The use of multiple labels increases the mass difference, reducing isotopic envelope overlap. nih.gov For example, Fmoc-¹³C-Gly-OH or Fmoc-¹³C-Ala-OH are often used due to their availability. nih.gov
Spiking and Analysis: The isotope-labeled synthetic peptide is "spiked" into the sample containing the putative endogenous peptide diastereomers. The mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Confirmation: If the retention time of one of the endogenous peaks perfectly co-elutes with the heavy-isotope-labeled synthetic standard, it strongly supports the stereochemical assignment for that peak. nih.gov This approach is highly sensitive and does not require extensive purification of the endogenous peptide from a complex biological matrix. researchgate.net
Chiral Derivatization Reagents for Enantiomeric Analysis
Chiral derivatization is a powerful strategy for the enantiomeric analysis of amino acids following peptide hydrolysis. This method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives, which can then be separated and quantified using standard achiral chromatography, typically reversed-phase HPLC, coupled with mass spectrometry. mdpi.com
The reaction must be conducted under mild conditions, often at room temperature, to prevent racemization. mdpi.com Several reagents are commonly used:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA. After peptide hydrolysis (e.g., using DCl/D₂O to monitor for acid-induced racemization), the resulting amino acids are derivatized with Marfey's reagent. The resulting diastereomers are then separated by LC-MS, and their retention times are compared to standards to determine the chirality of each amino acid. mdpi.com
(+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC): FLEC is another popular commercial CDA. It reacts with the N-terminus of amino acids to form diastereomers that can be resolved on reversed-phase columns (e.g., diphenyl or biphenyl (B1667301) stationary phases), often achieving high resolution for most amino acid pairs. mdpi.com
Isotope-Labeled Probes: Advanced methods may use a pair of stereodynamic chiral probes, one light and one heavy (isotope-labeled). acs.org These probes react enantioselectively with the target amino acid. The relative intensity of the resulting light and heavy product ions in the mass spectrum reveals the absolute configuration of the amino acid. For example, an L-amino acid might preferentially form the light imine, while the D-amino acid forms the heavy one, allowing for clear differentiation. acs.org
| Reagentunfold_more | Abbreviationunfold_more | Principle of Actionunfold_more | Typical Analytical Methodunfold_more | Referenceunfold_more |
|---|---|---|---|---|
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Forms diastereomeric derivatives with amino acids after peptide hydrolysis. | RP-HPLC-MS | mdpi.com |
| 1-(9-fluorenyl)ethyl chloroformate | FLEC | Reacts with N-terminus of amino acids to create separable diastereomers. | RP-HPLC-MS | mdpi.com |
| (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid | (R)-MTPA (Mosher's Acid) | Forms diastereomeric esters with chiral alcohols or amines for NMR analysis. | NMR Spectroscopy | researchgate.net |
| Stereodynamic Isotope-Labeled Probes | N/A | Enantioselective reaction forms light and heavy product ions, ratio indicates configuration. | Mass Spectrometry | acs.org |
Sample Preparation and Pretreatment Protocols for D-Peptide Analysis
Effective sample preparation is critical for the reliable analysis of D-peptides from complex biological matrices, as it aims to reduce complexity, remove interferences, and concentrate the target analytes. nih.gov The specific protocol depends on the sample type and the analytical goal, but generally involves extraction, purification, and sometimes digestion.
Initial Extraction and Deproteinization: For biological samples, the first step is often to separate the low-molecular-weight peptides from larger proteins. This can be achieved through:
Protein Precipitation: A common technique involves adding an organic solvent like acetonitrile or a strong acid such as trichloroacetic acid (TCA) or phosphoric acid to the sample. bioanalysis-zone.comshimadzu.com This denatures and precipitates large proteins, which can then be removed by centrifugation.
Ultrafiltration: Using membranes with a specific molecular weight cutoff (MWCO) allows for the separation of smaller peptides from larger proteins.
Purification and Concentration: Solid-Phase Extraction (SPE) is a cornerstone of peptide sample preparation. nih.govbioanalysis-zone.com It effectively desaltifies the sample, removes interfering substances, and concentrates the peptides. nih.gov
Reversed-Phase (RP) SPE: This is the most common form, using C18 or similar stationary phases. Peptides are adsorbed to the sorbent, washed to remove salts and hydrophilic impurities, and then eluted with a higher concentration of organic solvent. nih.govnih.gov
Mixed-Mode SPE: This approach uses a combination of reversed-phase and ion-exchange (cation or anion) properties for enhanced selectivity. bioanalysis-zone.com This provides an orthogonal separation mechanism relative to the subsequent RP-HPLC analysis, significantly improving cleanup. bioanalysis-zone.com
Restricted Access Material (RAM): These materials have a hydrophilic outer surface and a hydrophobic/retentive inner pore surface. Large molecules like proteins are excluded from the pores, while smaller peptides can enter and be retained, providing an effective online cleanup. nih.gov
Disruption of Non-Covalent Interactions: Peptides can bind non-specifically to proteins or sample container walls, leading to poor recovery. bioanalysis-zone.com
Disrupting Protein Binding: Pre-treatment with strong acids (e.g., 4% phosphoric acid) or bases can effectively disrupt these interactions before SPE. bioanalysis-zone.com
Reducing Non-Specific Binding: The use of specialized low-binding collection vials and plates can minimize sample loss, which is particularly important for low-abundance peptides. bioanalysis-zone.com Surfactants may also be incorporated into solutions, though they must be effectively removed prior to MS analysis. nih.gov
Hydrolysis for Chiral Amino Acid Analysis: When the goal is to determine the enantiomeric composition, the purified peptide must be hydrolyzed into its constituent amino acids.
Acid Hydrolysis: Typically performed using 6 M HCl at 110°C for an extended period (e.g., 17-24 hours) in an evacuated and sealed tube to prevent oxidation. thermofisher.com To check for racemization during this harsh step, hydrolysis can be performed in deuterated acid (DCl in D₂O), and the resulting amino acids analyzed for deuterium (B1214612) incorporation. mdpi.com
The final prepared sample is typically dissolved in a solvent compatible with the subsequent analytical technique, such as LC-MS/MS. nih.gov
Biochemical and Biological Significance of D Tyrosine in Peptide Systems
Endogenous Occurrence and Metabolism of D-Amino Acids in Biological Systems
Contrary to earlier beliefs that D-amino acids were unnatural in mammals, recent advancements in analytical methods have revealed their presence and functional importance in various biological systems. nih.gov The primary sources of D-amino acids in the human body are threefold: endogenous synthesis, dietary intake, and production by the gut microbiota. mdpi.comtandfonline.com
Endogenous production is primarily managed by enzymes called racemases, which catalyze the conversion of L-isomers to D-isomers. mdpi.com In humans, serine racemase is the most well-established of these enzymes, responsible for producing D-serine, which plays a crucial role in neurotransmission. mdpi.comnih.gov D-aspartate is also produced endogenously and is involved in developmental and endocrine processes. annaly-nevrologii.comnih.gov
The metabolism and regulation of D-amino acid levels are tightly controlled by two key flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). mdpi.comtandfonline.comnih.gov DAO is responsible for the oxidative deamination of a wide range of neutral and basic D-amino acids, including D-serine and D-alanine. mdpi.comnih.gov DDO specifically catalyzes the oxidation of acidic D-amino acids like D-aspartate and D-glutamate. mdpi.comtandfonline.com These enzymes are vital for preventing the excessive accumulation of D-amino acids and are highly expressed in organs such as the liver, kidneys, and brain. mdpi.com The gut microbiota also plays a significant role, as it can secrete and metabolize various D-amino acids, influencing their absorption and subsequent availability in the host. frontiersin.org
Enzymatic Processing and Degradation of D-Amino Acid-Containing Peptides
A defining characteristic of peptides containing D-amino acids (D-peptides) is their remarkable resistance to enzymatic degradation. lifetein.comnih.gov Most proteases found in the body are stereospecific, meaning they are configured to recognize and cleave peptide bonds between L-amino acids. tufts.eduformulationbio.com Due to their mirrored stereochemistry, D-peptides are poor substrates for these enzymes, which significantly enhances their stability and prolongs their half-life in biological systems. lifetein.comnih.govtufts.edu This inherent resistance to proteolysis is a major advantage for their use as therapeutic agents. nih.govformulationbio.com
However, the resistance to degradation is not absolute and can be influenced by other molecular modifications. Recent studies have shown that post-translational modifications, such as glycosylation or N-terminal acetylation, can alter the enzymatic processing of D-peptides. mdpi.comnih.gov For instance, while glycosylation generally inhibits degradation by most serine-like proteases, certain monosaccharide modifications have been found to promote the enzymatic breakdown of D-amino acid-containing peptides by chymotrypsin. mdpi.comnih.govresearchgate.net This is thought to occur because the modification enhances the interaction between the glycopeptide and the enzyme's active site. nih.govresearchgate.net Similarly, N-terminal acetylation has been shown to significantly accelerate the degradation of certain D-peptides by serine-type proteases. nih.gov
Role in Disease Pathogenesis and Biomarker Discovery (General D-amino acid context)
Alterations in the levels and metabolism of D-amino acids have been linked to the pathogenesis of numerous diseases, making them promising candidates for biomarker discovery. dntb.gov.uanih.gov The accumulation of peptides containing D-amino acids, often resulting from spontaneous changes in protein structure over time, is associated with age-related conditions such as cataracts and Alzheimer's disease. nih.govdntb.gov.uanih.gov
Elevated or dysregulated levels of free D-amino acids are frequently observed in various pathological states. nih.govmdpi.com This is particularly evident in neurological and psychiatric disorders. annaly-nevrologii.com
Alzheimer's Disease: Altered levels of D-serine have been reported in patients with Alzheimer's disease. nih.govnih.gov
Schizophrenia: The pathophysiology of schizophrenia has been linked to the under-activation of the NMDA receptor, with some studies showing low levels of D-aspartate and altered D-serine signaling in patients. mdpi.comnih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS): Increased levels of D-serine have been found in the spinal cords of ALS patients. researchgate.net Furthermore, mutations in the D-amino acid oxidase (DAO) enzyme, which degrades D-serine, have been associated with familial ALS, suggesting that impaired D-serine metabolism contributes to the disease process. nih.govresearchgate.net
Beyond the central nervous system, D-amino acids are also being investigated as biomarkers for other conditions, including chronic kidney disease and pancreatic cancer. nih.govmdpi.com The correlation between the levels of specific D-amino acids (such as D-proline and D-asparagine) and kidney function highlights their potential diagnostic and prognostic value. mdpi.com
| Disease | Associated D-Amino Acid(s) | Observation | Reference(s) |
| Alzheimer's Disease | D-Serine, D-Aspartate | Altered levels in brain and biological fluids. Accumulation of D-amino acid-containing peptides. | mdpi.comnih.govnih.govnih.gov |
| Schizophrenia | D-Serine, D-Aspartate | Dysregulated metabolism linked to NMDA receptor hypofunction. | mdpi.comnih.govnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | D-Serine | Elevated levels in the spinal cord; mutations in the DAO enzyme. | nih.govresearchgate.net |
| Chronic Kidney Disease | D-Serine, D-Proline, D-Alanine, D-Asparagine | Levels correlate with kidney function (eGFR). | nih.govmdpi.com |
| Cataracts | General D-amino acids | Accumulation of D-amino acid-containing peptides in the lens. | nih.govnih.gov |
This table is based on data from multiple research sources and is intended for informational purposes.
Pharmacological Profiles and Therapeutic Potential of D-Tyrosine Containing Peptides
The incorporation of D-Tyrosine into peptide sequences offers specific pharmacological advantages, leveraging the inherent stability of D-amino acids while introducing unique biological activities. Peptides containing D-Tyrosine are being explored for a range of therapeutic and cosmetic applications due to their enhanced resistance to degradation and novel functional profiles. formulationbio.com
A prominent example is in the field of dermatology. Research has demonstrated that D-Tyrosine can confer an anti-melanogenic (skin lightening) effect. nih.govresearchgate.net When D-Tyrosine is added to the terminus of existing cosmetic peptides, such as the anti-wrinkle peptide pentapeptide-18 (B1575509) or the anti-inflammatory peptide GHK, it endows them with the ability to inhibit melanin (B1238610) synthesis by reducing tyrosinase activity. nih.govresearchgate.net This dual-functionality allows for the development of peptides that can simultaneously address skin aging and hyperpigmentation without compromising the original peptide's intended effect. nih.govresearchgate.net
Furthermore, the inclusion of D-Tyrosine has been investigated in the development of novel antimicrobial peptides. The incorporation of various D-amino acids, including D-Tyrosine, into peptide structures can inhibit the growth and biofilm formation of certain bacteria, presenting a potential strategy to combat antimicrobial resistance. cdnsciencepub.com The general principle of using D-peptides as therapeutic agents is well-established, with applications as enzyme inhibitors and as potential treatments for neurodegenerative diseases by preventing toxic protein aggregation. lifetein.comnih.gov Peptides containing D-Tyrosine fit within this paradigm, offering a stable and versatile scaffold for designing new therapeutic molecules.
| Original Peptide | Original Function | Modified Peptide | Added Pharmacological Effect | Reference(s) |
| Pentapeptide-18 | Anti-wrinkle | Pentapeptide-18 with terminal D-Tyrosine | Anti-melanogenic (reduces melanin synthesis) | nih.govresearchgate.net |
| GHK (Tripeptide) | Anti-inflammatory, Anti-aging | GHK with terminal D-Tyrosine | Anti-melanogenic (reduces melanin content) | nih.govresearchgate.net |
| GEKG (Tetrapeptide) | Anti-aging | GEKG with terminal D-Tyrosine | Anti-melanogenic effect | nih.govresearchgate.net |
This table summarizes the findings from studies on adding D-Tyrosine to cosmetic peptides.
Q & A
Basic Research Questions
Q. What are the critical structural and chemical properties of Boc-D-Tyr(tBu)-OH that influence its reactivity in peptide synthesis?
- Methodological Answer : The Boc (tert-butoxycarbonyl) and tBu (tert-butyl) protecting groups shield the amino and hydroxyl functionalities, respectively, preventing undesired side reactions during peptide coupling. Key properties include:
- Molecular weight : 337.4 g/mol (C₁₈H₂₇NO₅) .
- Stability : Stable under standard storage conditions but susceptible to acidic deprotection (e.g., trifluoroacetic acid for Boc removal) .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DCM), critical for solid-phase synthesis.
Researchers should validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.3 ppm) .
Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve D/L enantiomers.
- Optical rotation : Compare experimental [α]D values with literature data (e.g., D-Tyr derivatives exhibit specific rotations distinct from L-forms).
- Stereochemical validation : Perform X-ray crystallography or derivatize with a chiral auxiliary for absolute configuration confirmation.
Contradictions in optical purity data may arise from racemization during synthesis; replicate experiments under controlled temperatures and pH .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized under varying conditions?
- Methodological Answer :
- Experimental Design :
| Variable | Test Range | Analytical Method |
|---|---|---|
| Coupling reagent | HBTU, HATU, DIC/Oxyma | HPLC yield analysis |
| Solvent | DMF, NMP, DCM:DMF (1:1) | Kinetic monitoring via FTIR |
| Temperature | 0°C, 25°C, 40°C | LC-MS for byproduct detection |
- Data Analysis : Use ANOVA to identify significant factors. For example, HATU may outperform HBTU in sterically hindered environments due to superior activation kinetics. Contradictory results (e.g., lower yields at higher temps) may indicate side reactions; employ 2D NMR to detect β-sheet aggregation .
Q. What strategies resolve discrepancies in this compound’s stability data under basic conditions?
- Methodological Answer :
- Controlled Replication : Repeat stability assays (e.g., in 0.1M NaOH) with standardized protocols for time, temperature, and solvent.
- Advanced Analytics : Use LC-MS to detect degradation products (e.g., tert-butyl elimination or Boc cleavage).
- Cross-Validation : Compare findings with computational models (e.g., DFT calculations for hydrolysis barriers) .
Example contradiction: Reported half-life variations may arise from trace metal impurities; include EDTA in buffers to chelate catalytic ions .
Q. How does the steric bulk of this compound impact its incorporation into β-sheet-rich peptides?
- Methodological Answer :
- Circular Dichroism (CD) : Compare β-sheet propensity in peptides synthesized with this compound vs. unprotected Tyr.
- Molecular Dynamics (MD) : Simulate side-chain interactions to predict conformational effects.
- X-ray Diffraction : Resolve crystal structures to assess tert-butyl group positioning in hydrophobic cores.
Note: Conflicting CD spectra may require normalization to account for solvent polarity effects .
Methodological Frameworks
- PICO Framework : Apply to experimental design (Population = peptide sequence; Intervention = coupling reagent; Comparison = yield/efficiency; Outcome = optimized protocol) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible analytical tools), Novel (e.g., unexplored solvent systems), Ethical (safe handling per GHS guidelines ), and Relevant (e.g., applications in antimicrobial peptide design) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
